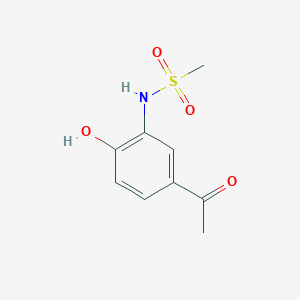

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide

Vue d'ensemble

Description

2,4’-Dibromoacétophénone : est un composé organique de formule moléculaire C8H6Br2O . Il s'agit d'un dérivé de l'acétophénone où deux atomes de brome sont substitués aux positions 2 et 4 du cycle benzénique. Ce composé est connu pour son utilisation en synthèse organique, en particulier dans la préparation de divers dérivés et comme réactif en chimie analytique .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction :

Bromation de l'acétophénone : La méthode la plus courante pour synthétiser la 2,4’-Dibromoacétophénone implique la bromation de l'acétophénone. Ce procédé utilise généralement du brome (Br2) en présence d'un catalyseur tel que le fer (Fe) ou le bromure d'aluminium (AlBr3).

Méthodes Alternatives : Une autre méthode implique la bromation de la 4’-Bromoacétophénone en utilisant du brome dans l'acide acétique.

Méthodes de Production Industrielle : La production industrielle de la 2,4’-Dibromoacétophénone suit des voies synthétiques similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour garantir une qualité et un rendement constants. Le produit est ensuite purifié par cristallisation ou distillation .

Analyse Des Réactions Chimiques

Types de Réactions :

Réactions de Condensation : La 2,4’-Dibromoacétophénone subit des réactions de condensation avec les aldéhydes en présence de chlorure stanneux (SnCl2) ou d'iodure de samarium (SmI3) pour former des cétones α,β-insaturées.

Estérification : Elle est également utile dans l'estérification des acides carboxyliques, où elle agit comme un réactif pour former des esters.

Réactifs et Conditions Communes :

Réactions de Condensation : Des réactifs tels que les aldéhydes, le chlorure stanneux (SnCl2) et l'iodure de samarium (SmI3) sont couramment utilisés.

Estérification : Des acides carboxyliques et des alcools sont utilisés avec la 2,4’-Dibromoacétophénone en conditions acides pour former des esters.

Principaux Produits :

Cétone α,β-insaturées : Formées à partir de réactions de condensation avec les aldéhydes.

Esters : Formés à partir de réactions d'estérification avec les acides carboxyliques.

4. Applications de Recherche Scientifique

Chimie :

Réactif en Chimie Analytique : La 2,4’-Dibromoacétophénone est utilisée comme réactif pour l'analyse des acides gras par chromatographie liquide haute performance (HPLC) sous forme d'esters de 4-bromophénacyle.

Synthèse Organique : Elle est utilisée dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.

Biologie et Médecine :

Groupe Protecteur : Elle sert de groupe protecteur pour les phénols et les acides carboxyliques en biologie synthétique et en chimie médicinale.

Industrie :

Fabrication Chimique : Utilisée dans la production de produits chimiques spécialisés et d'intermédiaires pour diverses applications industrielles.

5. Mécanisme d'Action

Mécanisme : La 2,4’-Dibromoacétophénone agit comme un agent alkylant réactif. Elle subit des réactions de substitution nucléophile où les atomes de brome sont remplacés par des nucléophiles. Cette réactivité la rend utile dans diverses applications synthétiques .

Cibles Moléculaires et Voies :

Glycogène Synthase Kinase-3β (GSK-3β) : Elle agit comme un inhibiteur non compétitif de l'ATP de la GSK-3β, une enzyme clé impliquée dans divers processus cellulaires.

Applications De Recherche Scientifique

Biological Activities

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been shown to possess anti-inflammatory effects in cell-based assays. Its structure suggests potential interactions with cyclooxygenase enzymes, particularly cyclooxygenase-2, which are crucial in mediating inflammation and pain responses.

- Analgesic Effects : Due to its structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), it may also exhibit analgesic properties, making it a candidate for further development in pain management therapies.

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

- Acetylation of 2-Hydroxyaniline : This involves using acetic anhydride or acetyl chloride in the presence of a base followed by reaction with methanesulfonyl chloride.

- Demethylation Reactions : Techniques utilizing reagents like boron tribromide or strong acids can yield the desired compound from methoxy derivatives.

Comparative Studies

Research has identified several compounds that share structural features with this compound, highlighting how slight modifications can significantly impact biological activities:

| Compound Name | Structural Features | Notable Aspects |

|---|---|---|

| N-(4-acetylphenyl)methanesulfonamide | Acetyl group at para position | Different position affects activity |

| N-(2-hydroxyphenyl)methanesulfonamide | Hydroxyl group without acetyl | Potentially different biological profile |

| N-(5-bromoacetyl-2-hydroxyphenyl)methanesulfonamide | Bromoacetyl instead of acetyl | Increased reactivity due to bromine |

| N-(3-acetyl-4-hydroxyphenyl)methanesulfonamide | Acetyl at meta position | Variation in anti-inflammatory activity |

These comparisons underscore the importance of structural diversity in influencing the pharmacological profiles of related compounds.

Case Studies and Research Findings

Research into this compound is still ongoing, but preliminary findings indicate its potential as a lead compound for developing new therapeutic agents targeting inflammatory diseases. For instance:

- A study demonstrated that compounds with structural similarities often exhibit competitive inhibition against cyclooxygenase enzymes, suggesting that this compound may inhibit cyclooxygenase-2 activity effectively, similar to other NSAIDs.

- Further investigations are necessary to explore the full range of biological activities and therapeutic applications of this compound, as well as to understand its mechanisms of action in detail.

Mécanisme D'action

Mechanism: 2,4’-Dibromoacetophenone acts as a reactive alkylating agent. It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles. This reactivity makes it useful in various synthetic applications .

Molecular Targets and Pathways:

Glycogen Synthase Kinase-3β (GSK-3β): It acts as a non-ATP competitive inhibitor of GSK-3β, a key enzyme involved in various cellular processes.

Comparaison Avec Des Composés Similaires

Composés Similaires :

4’-Bromoacétophénone : Structure similaire mais avec un seul atome de brome à la position 4.

2,3’-Dibromoacétophénone : Un autre dérivé dibromé avec des atomes de brome aux positions 2 et 3.

Unicité : La 2,4’-Dibromoacétophénone est unique en raison de son motif de substitution spécifique, qui lui confère une réactivité distincte et la rend adaptée à des applications synthétiques spécifiques que d'autres composés similaires ne peuvent pas réaliser .

Activité Biologique

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxy group, an acetyl group, and a methanesulfonamide moiety. The presence of these functional groups is believed to contribute to its biological activity. The molecular formula is with a molecular weight of approximately 219.25 g/mol.

1. Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activities. For instance, derivatives of methanesulfonamides have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.

2. Anticancer Activity

The anticancer potential of related sulfonamide compounds has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase IX, a target for cancer therapy, which suggests that this compound could also act through similar pathways.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase and various kinases, which are critical in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce ROS production, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : Evidence from related compounds indicates they may cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Research Findings and Case Studies

A study conducted on sulfonamide derivatives demonstrated significant anticancer activity against several cancer cell lines. The results showed that these compounds could reduce cell viability effectively, with IC50 values indicating potent activity (Table 1).

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Sulfonamide A | MCF-7 | 15 | Apoptosis |

| Sulfonamide B | HeLa | 10 | Enzyme Inhibition |

| This compound | TBD | TBD | TBD |

Propriétés

IUPAC Name |

N-(5-acetyl-2-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(11)7-3-4-9(12)8(5-7)10-15(2,13)14/h3-5,10,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEWSLVKOAXJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597817 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-18-3 | |

| Record name | N-(5-Acetyl-2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.